molecular formula C15H20N2O B3881488 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile

2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile

Cat. No. B3881488
M. Wt: 244.33 g/mol
InChI Key: FMRQMDMREMHEMB-UHFFFAOYSA-N
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Description

2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile (PHCCC) is a chemical compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) modulators. It was first synthesized by researchers at the University of California, Irvine in 2004. Since then, PHCCC has been extensively studied for its potential application in treating various neurological and psychiatric disorders.

Mechanism of Action

2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile acts as a positive allosteric modulator of nAChRs. It binds to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the efficacy of the receptor in response to acetylcholine. 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile has been shown to enhance the activity of α7 and α4β2 nAChRs, which are involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects
2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, two brain regions that are involved in reward-motivated behavior. It has also been shown to enhance cognitive function in animal models. In addition, 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile has been shown to have anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile in lab experiments is that it is a selective modulator of nAChRs. This means that it can be used to study the specific effects of nAChR modulation on behavior and physiology. One limitation of using 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile is that it has low solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile. One area of interest is the potential application of 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile in treating addiction. 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is the development of more potent and selective nAChR modulators based on the structure of 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile. Finally, the role of nAChRs in various neurological and psychiatric disorders is an area of ongoing research, and further studies on the effects of 2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile on nAChR function could provide insights into the underlying mechanisms of these disorders.

Scientific Research Applications

2-hydroxy-6-(4-propylcyclohexyl)nicotinonitrile has been studied for its potential application in treating various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. It has been shown to enhance the activity of nAChRs, which are involved in the regulation of dopamine release in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior and addiction.

properties

IUPAC Name

2-oxo-6-(4-propylcyclohexyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(10-16)15(18)17-14/h8-9,11-12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRQMDMREMHEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(4-propylcyclohexyl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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